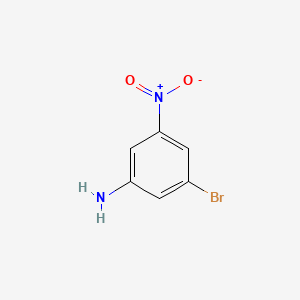
3-氨基-2-肼基喹唑啉-4(3H)-酮
描述
3-Amino-2-hydrazinoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities. The quinazolinone core structure is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. This core structure serves as a scaffold for various substitutions that can modify the compound's chemical and biological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of 2-aminobenzamide with aldehydes or ketones. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using ZrCl4 as a catalyst in ethanol at room temperature, which offers a mild and efficient method with simple workup and purification . Another approach for the synthesis of quinazolinone derivatives includes the reaction of 2-aminobenzohydrazides with aldehydes or ketones in ionic liquids catalyzed by iodine, which allows for the structural diversification of quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of 3-amino-2-hydrazinoquinazolin-4(3H)-one is characterized by the presence of amino and hydrazino groups attached to the quinazolinone core. This structure has been utilized in fragment-based drug discovery, where 2-aminoquinazolin-4(3H)-ones were identified as inhibitors of malaria digestive vacuole plasmepsins . The X-ray structure of the complex revealed how these compounds bind to the enzyme, providing insights for further optimization.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. For example, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its potential in the activation of aldehydes via noncovalent interactions . Additionally, the synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives through the reaction of 2-aminobenzohydrazides with aldehydes or ketones highlights the reactivity of the quinazolinone scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. For instance, the introduction of a hydrazine core in tetrahydro-β-carboline-4-aminoquinoline conjugates resulted in increased cytotoxicity against mammalian cells, indicating the impact of structural modifications on biological activity . The antimicrobial activity of novel hydrazinyl quinazoline amine derivatives further exemplifies the importance of the quinazolinone core in medicinal chemistry .
科学研究应用
酶抑制性质
3-氨基-2-肼基喹唑啉-4(3H)-酮衍生物对几种代谢酶,包括α-葡萄糖苷酶、乙酰胆碱酯酶和人类碳酸酐酶I和II表现出显著的抑制性质。这些化合物显示出一系列Ki值,表明它们在生化应用中的潜力(Tokalı等,2021)。
抗真菌活性
包括3-氨基-2-肼基-6-碘喹唑啉-4(3H)-酮在内的新型喹唑啉-4(3H)-酮衍生物显示出有希望的抗真菌活性。这些化合物已被合成并测试其对各种真菌菌株的有效性,突显了它们在抗真菌治疗中的潜在用途(El-Hashash et al., 2015)。
互变异构体研究
对3-氨基-2-肼基喹唑啉-4(3H)-酮等化合物的互变异构体研究有助于我们理解化学平衡和分子结构。这一领域的研究侧重于确定这些化合物在各种溶剂中的主要形式(Ghiviriga et al., 2009)。
合成和修饰以获得代谢效应
从3-氨基-2-肼基喹唑啉-4(3H)-酮衍生的化合物已被探索其对碳水化合物代谢的影响。这些化合物的合成和修饰旨在发现新的降糖剂,可能在糖尿病治疗中有用(Martynenko et al., 2019)。
抗惊厥性质
对3-氨基-4(3H)-喹唑啉酮,一种相关化合物的研究表明其具有潜在的抗惊厥活性。这表明了3-氨基-2-肼基喹唑啉-4(3H)-酮衍生物在开发癫痫治疗方面的可能性(Kornet等,1983)。
抗疟疾治疗的血红蛋白酶抑制
与3-氨基-2-肼基喹唑啉-4(3H)-酮密切相关的2-氨基喹唑啉-4(3H)-酮衍生物已被确定为疟疾消化液泡血红蛋白酶的抑制剂。这项研究为开发新的抗疟疾药物打开了途径(Rasina et al., 2016)。
抗炎潜力
研究表明,使用3-氨基-2-肼基喹唑啉-4(3H)-酮合成的(3H-喹唑啉-4-基)肼酰类化合物具有抗炎潜力。这些化合物在减少大鼠甲醛诱导的爪水肿方面显示出显著活性,表明它们作为抗炎药物的潜力(Martynenko et al., 2020)。
缓蚀作用
从3-氨基-2-肼基喹唑啉-4(3H)-酮衍生的席夫碱已被用作缓蚀剂,展示了它们在保护低碳钢免受酸蚀方面的稳定性和效率(Jamil et al., 2018)。
属性
IUPAC Name |
3-amino-2-hydrazinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-12-8-11-6-4-2-1-3-5(6)7(14)13(8)10/h1-4H,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQEQRJAXBHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172550 | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
19062-39-6 | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)








![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



